Death-inducer obliterator 1 (941-951)
Description
Properties
sequence |
SPLEDLSPCPA |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Death-inducer obliterator 1 (941-951) |
Origin of Product |
United States |
Molecular Architecture and Isoforms of Dido1
Genomic Organization of the DIDO1 Gene
The human DIDO1 gene is situated on the long (q) arm of chromosome 20, at the specific chromosomal band 20q13.33. wikipedia.org It occupies a region spanning from base pair 62,877,738 to 62,937,952. wikipedia.org The gene's location is highly conserved across species, with its murine ortholog found on mouse chromosome 2. wikipedia.orgjax.org
A key feature of the DIDO1 gene is its capacity to generate multiple protein isoforms through the mechanism of alternative splicing. wikipedia.orggenecards.orgsinobiological.com This process results in different messenger RNA (mRNA) transcripts, which are then translated into distinct protein variants. nih.gov The three primary and most studied isoforms are designated Dido1, Dido2, and Dido3. sinobiological.comebi.ac.ukscientificarchives.com These isoforms share a common N-terminal sequence but diverge at their C-terminal ends, leading to variations in their size and domain composition. sinobiological.comscientificarchives.com Dido1 represents the shortest isoform, while Dido3 is the longest and most ubiquitously expressed variant. ebi.ac.uknih.gov
| Genomic Details of Human DIDO1 | |
| Official Symbol | DIDO1 |
| Gene Location | Chromosome 20q13.33 wikipedia.orgatlasgeneticsoncology.org |
| Genomic Coordinates | Start: 62,877,738 bp, End: 62,937,952 bp wikipedia.org |
| Key Feature | Undergoes alternative splicing to produce multiple isoforms (e.g., Dido1, Dido2, Dido3) wikipedia.orgebi.ac.uk |
| Mouse Ortholog Location | Chromosome 2 wikipedia.org |
Structural Domains of DIDO1 Protein
The functional diversity of the DIDO1 isoforms is directly attributable to their distinct combination of structural domains. These domains are modular units within the protein that confer specific biochemical activities and interaction capabilities. The longest isoform, Dido3, is the most comprehensive, containing the full repertoire of DIDO1's primary domains. ebi.ac.uk
Plant Homeodomain (PHD) Finger: Epigenetic Reader Function
All DIDO1 isoforms contain a highly conserved Plant Homeodomain (PHD) finger in their shared N-terminal region. ebi.ac.ukscientificarchives.com The PHD finger is a specialized type of zinc finger domain that functions as an "epigenetic reader." nih.govnih.govnih.gov These domains are crucial mediators of the epigenetic code, recognizing and binding to specific post-translational modifications on histone proteins, thereby influencing chromatin structure and gene expression. nih.govnih.govresearchgate.net The DIDO1 PHD finger is essential for its ability to associate with chromatin and execute its regulatory functions. nih.gov
Interaction with Trimethylated Histone H3 Lysine (B10760008) 4 (H3K4me3)
The epigenetic reader function of the DIDO1 PHD finger is highly specific. It preferentially binds to histone H3 that has been trimethylated on its fourth lysine residue (H3K4me3). ebi.ac.uknih.govresearchgate.net H3K4me3 is a hallmark of active chromatin and is typically found at the promoters of actively transcribed genes. nih.govnih.gov The PHD finger forms a structural feature known as an "aromatic cage" that specifically accommodates the trimethylated lysine, ensuring a precise interaction. genecards.orgnih.gov
Research has shown that the affinity of the DIDO1 PHD finger for H3K4me3 is significantly higher than for other methylation states, such as dimethylated (H3K4me2) or monomethylated (H3K4me1) H3. nih.govresearchgate.net This binding is dynamically regulated; for instance, it is sensitive to pH changes, with binding affinity decreasing in more acidic environments. nih.govnih.gov This interaction is critical for tethering DIDO1 to specific genomic loci and is fundamental to its role in transcriptional regulation. researchgate.net The dissociation of DIDO1 from H3K4me3 is a key step in its translocation from chromatin to the mitotic spindle during cell division. genecards.org
Transcription Factor S Domain II (TFS2M)
Present in the longer Dido2 and Dido3 isoforms but absent in the shortest Dido1 variant, the Transcription Factor S-II subunit M (TFS2M) domain is a significant functional module. ebi.ac.ukscientificarchives.comnih.gov This domain, also known as a TFIIS-like domain, is homologous to a central region of the general transcription elongation factor TFIIS. nih.govnih.gov The presence of the TFS2M domain suggests a role for the longer DIDO1 isoforms in the regulation of transcription elongation, potentially through direct interaction with RNA polymerase II. scientificarchives.com
Spen Paralog and Ortholog C-terminal Domain (SPOC)
The longest isoforms, Dido2 and Dido3, also feature a Spen Paralog and Ortholog C-terminal (SPOC) domain at their C-terminus. nih.govebi.ac.ukscientificarchives.com The SPOC domain is a well-characterized protein-protein interaction module found across a range of eukaryotic proteins involved in the control of gene expression. nih.govebi.ac.uk It is frequently associated with transcriptional repression machinery, suggesting that DIDO1 isoforms containing this domain may function to silence gene activity. scientificarchives.com The absence of this domain in the Dido1 isoform highlights the functional divergence among the variants. nih.gov
Nuclear Localization Signal (NLS)
To function in the nucleus where it regulates gene expression, the DIDO1 protein is equipped with a bipartite nuclear localization signal (NLS). sinobiological.comuniprot.org This sequence of amino acids is recognized by the cellular transport machinery, which facilitates the protein's import from the cytoplasm into the nucleus. genecards.org The NLS is located within the common N-terminal region of all DIDO1 isoforms. sinobiological.com While DIDO1 can reside in the cytoplasm, upon receiving specific cellular cues, such as pro-apoptotic signals, it translocates to the nucleus to carry out its functions. wikipedia.orggenecards.orgsinobiological.com
| Structural Domains of DIDO1 Isoforms | |||
| Domain | Function | Present in Dido1 | Present in Dido2/Dido3 |
| PHD Finger | Binds to H3K4me3; epigenetic reader ebi.ac.uknih.gov | Yes | Yes |
| TFS2M Domain | Transcription elongation regulation scientificarchives.comnih.gov | No | Yes |
| SPOC Domain | Transcriptional repression; protein-protein interactions scientificarchives.comnih.gov | No | Yes |
| Nuclear Localization Signal (NLS) | Nuclear import sinobiological.comuniprot.org | Yes | Yes |
Compound and Protein Name Reference Table
| Name | Type |
| Death-inducer obliterator 1 | Protein (Human) |
| DIDO1 | Gene / Protein (Human) |
| Dido1, Dido2, Dido3 | Protein Isoforms |
| Histone H3 | Protein |
| RNA polymerase II | Protein |
| TFIIS | Protein |
Characterization of DIDO1 Splice Variants and Isoforms
The Death-inducer obliterator (Dido) gene is a complex locus that generates at least three distinct protein isoforms through alternative splicing: DIDO1, DIDO2, and DIDO3. nih.govnih.gov These isoforms share a common N-terminal region but differ in their C-terminal extensions, leading to functional diversification. nih.govmdpi.com The shared N-terminus contains several crucial functional domains, including a glutamine-rich region, an acidic sequence, a bipartite nuclear localization signal (NLS), and a plant homeodomain (PHD) zinc finger. nih.govsinobiological.comscientificarchives.com The PHD finger is particularly significant as it acts as a "reader" of chromatin modifications, specifically binding to histone H3 when it is trimethylated on lysine 4 (H3K4me3). scientificarchives.combiorxiv.orgnih.gov This interaction connects the DIDO proteins to chromatin remodeling and the regulation of gene expression. scientificarchives.com
While all three isoforms share this chromatin-interacting domain, their varying C-terminal structures dictate their specific functions and subcellular localizations. sinobiological.com
| Feature | DIDO1 Isoform | DIDO2 Isoform | DIDO3 Isoform |
|---|---|---|---|
| Relative Size | Shortest | Intermediate | Longest |
| Key Domains | PHD, NLS, Lysine-rich region | PHD, NLS, TFIIS_M, SPOC | PHD, NLS, TFIIS_M, SPOC, Coiled-coil, Low-complexity regions |
| Subcellular Localization | Cytosolic, translocates to nucleus | Nuclear | Nuclear |
| Relative Abundance | Transiently expressed | Least abundant | Main, most broadly expressed |
DIDO1 Isoform
DIDO1 is the shortest splice variant produced by the Dido gene. nih.gov Structurally, it contains the common N-terminal domains, including the PHD finger, but terminates in a unique lysine-rich region. sinobiological.com Unlike the larger isoforms, DIDO1 lacks the C-terminal transcription elongation factor S-II subunit M (TFSIIM) and the SPOC (Spen paralog and ortholog C-terminal) domains. nih.gov
Initially found in the cytoplasm, the DIDO1 protein can translocate to the nucleus upon receiving specific signals, such as those initiating apoptosis. sinobiological.comwikipedia.org Research in mouse embryonic stem (ES) cells has identified DIDO1 as a crucial regulator of self-renewal and pluripotency. nih.gov Its expression is controlled by the master transcription factors Nanog and Oct4, and it, in turn, helps maintain the expression of these key stemness genes. nih.gov At the onset of differentiation, a transient upregulation of DIDO1 is required to displace the larger DIDO3 isoform from its targets, which facilitates the repression of stemness genes. nih.gov
DIDO2 Isoform
DIDO2 is the intermediate-sized isoform and is considered the least abundant of the three. nih.govbiorxiv.org It shares its entire sequence with the N-terminal portion of DIDO3. Following the common N-terminal region, the DIDO2 isoform possesses a domain similar to a transcription elongation factor S-II (TFIIS) central domain (TFIIS_M) and a SPOC domain. sinobiological.combiorxiv.orgnih.gov These domains are involved in transcriptional regulation. biorxiv.orgnih.gov Unlike the primarily cytosolic DIDO1, the DIDO2 isoform is detected within the nucleus. sinobiological.com
DIDO3 Isoform
DIDO3 is the largest and most widely expressed isoform of the Dido gene, found ubiquitously in various tissues. nih.govnih.govresearchgate.net It is considered the main isoform. nih.govbiorxiv.org Its structure encompasses all the domains found in DIDO2, including the PHD, NLS, TFIIS_M, and SPOC domains, but also features an additional long, unique C-terminal region. scientificarchives.comnih.gov This C-terminal extension contains low-complexity regions rich in proline, alanine, and arginine, as well as a coiled-coil (CC) region that likely serves a structural purpose. nih.gov Similar to DIDO2, DIDO3 is a nuclear protein. sinobiological.com
The extensive and unique structure of DIDO3 endows it with a range of critical cellular functions. Its PHD domain allows it to bind to H3K4me3, anchoring it to active chromatin regions and implicating it in chromatin remodeling. scientificarchives.combiorxiv.org Furthermore, the TFIIS_M domain facilitates its binding to RNA polymerase II, directly linking it to the machinery of transcription. scientificarchives.combiorxiv.org
Functionally, DIDO3 is indispensable for several fundamental processes. Deletion of the DIDO3-specific C-terminal region is lethal during early embryonic development in mice. biorxiv.orgresearchgate.net This isoform is essential for the proper differentiation of B cells, with its absence leading to significant impairment in their development. nih.govbiorxiv.org DIDO3 also functions as part of the spindle assembly checkpoint, ensuring correct chromosome segregation during cell division. researchgate.net Recent studies have shown that DIDO3 acts as a physical link between the proteins PARP1 and DHX9, a complex that is important for regulating R-loops—three-stranded nucleic acid structures that can cause DNA damage—and maintaining genomic stability. nih.govmdpi.com The C-terminal region of DIDO3 is also involved in regulating its own splicing and that of other genes, highlighting its multifaceted role in gene expression. scientificarchives.com
Post-Translational Modifications of DIDO1
The function and localization of DIDO1 proteins are further regulated by various post-translational modifications (PTMs). These modifications can alter protein interactions, stability, and activity.
Data from UniProtKB indicates that DIDO1 undergoes ubiquitination at lysine residues 383 and 679. genecards.org The protein is also subject to glycosylation, with 34 potential glycosylation sites identified, including O-linked glycans. genecards.org
While direct phosphorylation of DIDO1 itself has been noted, a key regulatory mechanism involves the phosphorylation of its binding partner, histone H3. The interaction between the DIDO1 PHD finger and H3K4me3 is disrupted by the phosphorylation of nearby threonine residues on the histone tail (H3T3 or H3T6). genecards.orguniprot.org This disruption causes DIDO1 to detach from chromatin and translocate to the mitotic spindle during the early stages of mitosis, linking its function to cell cycle progression. genecards.orguniprot.org
Subcellular Dynamics and Regulation of Dido1
Basal Subcellular Localization of DIDO1
Under normal physiological conditions, DIDO1's presence is primarily observed in specific compartments within the cell, which is crucial for its latent state and readiness for stimulus-induced responses.
In healthy, non-apoptotic cells, the DIDO1 protein is predominantly found in the cytoplasm. nih.govnih.gov This cytoplasmic residency keeps the protein sequestered from its nuclear targets, thereby preventing the initiation of its pro-apoptotic functions under homeostatic conditions. wikipedia.org While mainly cytoplasmic, some isoforms of DIDO1 have also been detected in the nucleus even in the basal state. nih.govnih.gov Specifically, the DIDO1 isoform is largely cytoplasmic, whereas the DIDO2 isoform is nuclear. nih.gov The largest isoform, DIDO3, is found in both the nucleus and at the centrosomes. nih.govnih.gov
A key characteristic of cytoplasmic DIDO1 is its ability to form oligomers. nih.govnih.gov Western blot analyses have revealed that DIDO1 can exist in multiple forms, suggestive of post-translational modifications and the formation of higher-order structures. This oligomerization is thought to be a regulatory mechanism, potentially maintaining the protein in an inactive conformation or facilitating its rapid activation upon receiving specific signals. nih.govnih.gov
Stimulus-Induced Translocation Mechanisms
The subcellular localization of DIDO1 is not static; it undergoes significant changes in response to specific cellular cues, most notably those related to apoptosis and mitosis.
A hallmark of DIDO1 function is its translocation from the cytoplasm to the nucleus upon the activation of apoptotic pathways. wikipedia.orgnih.govnih.govnih.gov This relocalization is a critical step in its role as a death inducer. Stimuli such as interleukin-3 (IL-3) starvation or c-Myc-induced apoptosis trigger the movement of DIDO1 into the nuclear compartment. nih.govnih.gov Once in the nucleus, DIDO1 is implicated in the upregulation of caspases, key executioner proteins in the apoptotic cascade. nih.govnih.gov
The translocation of DIDO1 into the nucleus is mediated by a canonical bipartite nuclear localization signal (NLS) present in its amino acid sequence. nih.govnih.gov An NLS is a short sequence of positively charged amino acids that acts as a tag for nuclear import machinery. wikipedia.orgnih.govyoutube.com Deletion of this NLS (DIDO1ΔNLS) abrogates the protein's ability to move into the nucleus in response to apoptotic signals. nih.govnih.gov Consequently, the DIDO1ΔNLS mutant fails to induce caspase upregulation and cell death, highlighting the essential role of the NLS-mediated nuclear import for DIDO1's pro-apoptotic activity. nih.govnih.gov
Beyond its role in apoptosis, DIDO1 also localizes to the mitotic spindle during cell division. uniprot.org Specifically, the DIDO3 isoform has been shown to associate with centrosomes during interphase and migrate to the spindle poles during mitosis. nih.gov This localization is reportedly influenced by the interaction of DIDO1's PHD-type zinc finger with histone H3 trimethylated at lysine (B10760008) 4 (H3K4me3). genecards.org Phosphorylation of histone H3 at specific residues can disrupt this binding, promoting DIDO1's translocation from chromatin to the mitotic spindle. genecards.org The presence of DIDO1 at the mitotic spindle suggests a role in ensuring proper chromosome segregation and maintaining genomic stability. wikipedia.org Disruption of the Dido gene has been linked to centrosome amplification and defects in the mitotic checkpoint. wikipedia.orgnih.gov
Interactive Data Table: Subcellular Localization and Translocation of DIDO1 Isoforms
| Isoform | Basal Localization | Stimulus for Translocation | Translocation Site | Functional Implication |
| DIDO1 | Cytoplasm, Nucleus nih.govnih.gov | Apoptotic signals (e.g., IL-3 withdrawal) nih.govnih.gov | Nucleus nih.govnih.gov | Upregulation of caspases, induction of apoptosis nih.govnih.gov |
| DIDO2 | Nucleus nih.gov | - | - | Potential role in genomic stabilization nih.gov |
| DIDO3 | Nucleus, Centrosomes nih.govnih.gov | Mitosis nih.gov | Mitotic Spindle Poles nih.gov | Regulation of mitotic transitions and checkpoint signaling nih.gov |
Nuclear Translocation upon Apoptotic Signal Activation
Regulation of DIDO1 Expression and Stability
The expression and stability of Death-inducer obliterator 1 (DIDO1) are meticulously controlled through a variety of mechanisms, including transcriptional upregulation in response to apoptotic signals, epigenetic modifications, and signaling pathways such as the Bone Morphogenetic Protein (BMP) pathway. These regulatory processes ensure that DIDO1 levels are appropriate for maintaining cellular homeostasis and responding to cellular stress.
Transcriptional Upregulation by Apoptotic Signals
The DIDO1 gene is transcriptionally activated in response to certain apoptotic signals, playing a role in the initiation of programmed cell death. genecards.orgwikipedia.org Upon induction by pro-apoptotic stimuli, the DIDO1 protein, which is typically found in the cytoplasm, translocates to the nucleus. genecards.orguniprot.org This nuclear translocation is a critical step for its function in apoptosis. amegroups.cn
One well-documented example of this is the effect of gambogic acid (GA), a natural compound known to induce apoptosis in various cancer cell lines. amegroups.cnnih.gov In Jurkat T cells, treatment with gambogic acid leads to a significant upregulation of DIDO1 expression. amegroups.cn This increase in DIDO1 is associated with the activation of the caspase cascade, a key pathway in apoptosis, and the downregulation of anti-apoptotic proteins like Bcl-2 and the transcription factor NF-κB. amegroups.cn The upregulation of DIDO1 and its subsequent nuclear translocation are considered early events in gambogic acid-induced apoptosis in these cells. amegroups.cn
Research has shown that gambogic acid inhibits the proliferation of Jurkat cells in a time- and concentration-dependent manner, a process linked to the induction of apoptosis. amegroups.cn The upregulation of DIDO1 is a key molecular event in this process, triggering the downstream apoptotic machinery. amegroups.cn
Table 1: Effect of Gambogic Acid (GA) on Jurkat Cell Viability
| Treatment Duration | IC50 of Gambogic Acid (μmol/L) |
| 24 hours | 1.51 ± 0.09 |
| 48 hours | 0.98 ± 0.13 |
| 72 hours | 0.67 ± 0.12 |
| Data from a study on the effects of gambogic acid on Jurkat cells, showing the concentration that inhibits 50% of cell viability. amegroups.cn |
Epigenetic Regulation of DIDO1 Gene Expression (e.g., H3K4me3, PolII)
The expression of the DIDO1 gene is also under tight epigenetic control, primarily through the recognition of histone modifications by its own plant homeodomain (PHD) finger. nih.govebi.ac.uk The DIDO1 PHD finger specifically binds to histone H3 that is trimethylated at lysine 4 (H3K4me3), a mark strongly associated with active gene promoters. ebi.ac.uk This interaction is crucial for tethering DIDO1 to chromatin at these regulatory regions.
A fascinating aspect of this interaction is its pH-dependency. The binding affinity of the DIDO1 PHD finger for H3K4me3 is significantly enhanced at a higher pH and weakened at a lower pH. nih.govnih.gov This pH sensitivity is attributed to a histidine residue within the H3K4me3-binding pocket of the DIDO1 PHD finger. nih.gov At a lower pH, the protonation of this histidine residue introduces a positive charge that likely repels the positively charged trimethylated lysine, thus reducing binding affinity. nih.gov This suggests a novel mechanism for regulating DIDO1's association with chromatin in response to changes in the cellular pH, which can occur during processes like mitosis. nih.govnih.gov
Table 2: pH-Dependent Binding Affinity of DIDO1 PHD Finger to H3K4me3 Peptide
| pH | Dissociation Constant (Kd) |
| 7.5 | 1.3 μM |
| 6.0 | 7.3 μM |
| This table illustrates the approximately 6-fold decrease in binding affinity as the pH drops from 7.5 to 6.0. nih.gov |
Regulation by Bone Morphogenetic Proteins (BMPs)
Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules that play crucial roles in various developmental and physiological processes, including in some cancers. nih.gov Research has identified DIDO1 as a direct target gene of the BMP signaling pathway in melanoma cells. nih.gov The expression of DIDO1 is specifically regulated by BMPs through the action of Smad transcription factors. nih.gov
The canonical BMP signaling pathway involves the binding of BMPs to their receptors, which in turn phosphorylate and activate receptor-regulated Smads (R-Smads), such as Smad1. These activated R-Smads then form a complex with the common mediator Smad (Co-Smad), Smad4. nih.gov This Smad complex translocates to the nucleus and binds to specific DNA sequences, known as Smad binding elements (SBEs), in the promoter regions of target genes to regulate their transcription. nih.govnih.gov The SBE is typically a GTCT or AGAC sequence. nih.gov In the case of DIDO1, it has been shown to be a BMP-specific, Smad-regulated target gene. nih.gov
Studies on other BMP target genes, such as Id1, have shown that BMPs like BMP4 and BMP6 can strongly induce their expression. nih.gov This induction is rapid, with protein levels peaking within a few hours of stimulation. nih.gov While specific quantitative data on the direct fold-change of DIDO1 expression in response to different BMPs is an area for further investigation, the identification of DIDO1 as a BMP/Smad target highlights a critical regulatory axis in cellular contexts where BMP signaling is active, such as in melanoma progression. nih.gov
Dido1 in the Regulation of Programmed Cell Death Apoptosis
DIDO1 as a Pro-Apoptotic Factor
DIDO1 is recognized primarily as a pro-apoptotic factor, a molecule that promotes cell death. genecards.orguniprot.org Its gene in mice is upregulated in response to apoptotic signals, and the protein is considered a putative transcription factor that can trigger apoptosis. wikipedia.orggenecards.org The very name "Death-inducer obliterator" signifies its role in cellular destruction. wikipedia.org In healthy, non-apoptotic cells, the DIDO1 protein typically resides in the cytoplasm. nih.gov However, upon receiving specific death-inducing signals, such as growth factor starvation or c-Myc induction, DIDO1 translocates to the nucleus, where it initiates its pro-apoptotic functions. wikipedia.orgnih.gov This nuclear translocation is a critical step for its ability to induce cell death. nih.gov While generally considered pro-apoptotic, some studies in specific cancer types suggest its role can be complex, occasionally being associated with apoptosis resistance. researchgate.netnih.gov
**4.2. Molecular Mechanisms of DIDO1-Mediated Apoptosis
The pro-apoptotic function of DIDO1 is executed through several distinct molecular mechanisms, primarily centered around the activation of key cell death machinery and its participation in signaling pathways.
A primary mechanism by which DIDO1 promotes apoptosis is through the upregulation of caspases, a family of proteases that are the central executioners of cell death. nih.gov Research has shown that following its translocation to the nucleus under apoptotic conditions, DIDO1 directly upregulates the levels and activity of caspases. nih.gov Specifically, its nuclear presence has been linked to an increase in the precursor forms (procaspases) and the active forms of initiator caspase-9 and executioner caspase-3. nih.gov The activation of caspase-3 is a pivotal step in the apoptotic process, and studies have demonstrated that agents like gambogic acid can induce apoptosis by upregulating DIDO1, which in turn leads to caspase-3 activation. nih.govnih.gov
In a different cellular context, such as bladder cancer, the depletion of DIDO1 was found to upregulate cleaved Caspase-7, suggesting that DIDO1's role in caspase regulation can be complex and may vary depending on the cell type and the specific apoptotic pathway involved. nih.gov
DIDO1 is an integral component of the broader apoptotic signaling pathway. uniprot.org Its journey from the cytoplasm to the nucleus is a response to upstream apoptotic stimuli, positioning it as a crucial mediator that translates external or internal death signals into a cellular response. wikipedia.orgnih.gov One of the signaling cascades DIDO1 may interact with is the SAPK/JNK pathway, which is involved in cellular responses to stress and apoptosis. nih.gov In a study on bladder cancer cells, the depletion of DIDO1 led to a significant decrease in the levels of phosphorylated SAPK/JNK, indicating that DIDO1 might act upstream or as part of this signaling cascade to regulate cell fate. nih.gov Furthermore, DIDO1 has been shown to induce the expression of other proteins involved in cell survival and apoptosis, such as Integrin αV, thereby influencing apoptosis resistance in certain contexts like melanoma. researchgate.netnih.gov
Evidence indicates that DIDO1 is a factor involved in the initial phases of apoptosis. nih.gov The gene is upregulated early after the induction of apoptosis, suggesting it is not just an executioner but also a regulator at the onset of the process. nih.gov Studies have shown that DIDO1's translocation to the nucleus occurs after events like interleukin-3 starvation, and its subsequent actions, such as upregulating caspases, are key early steps in the commitment to cell death. nih.gov Its probable role in the early stages of tumor progression and metastasis has also been noted, further highlighting its function at critical decision points of cell fate. nih.gov
Consequences of DIDO1 Overexpression and Knockdown on Apoptosis
Altering the expression levels of DIDO1 has direct and significant consequences on a cell's susceptibility to apoptosis, as demonstrated by numerous in vitro studies.
When DIDO1 is overexpressed in cell lines, it acts as a trigger for apoptosis. wikipedia.orggenecards.org This effect has been described as weakly pro-apoptotic, suggesting it may require other cooperating factors or specific cellular conditions to exert a strong effect. uniprot.org Nonetheless, the artificial increase in DIDO1 protein is sufficient to induce the apoptotic program. wikipedia.org
Conversely, the reduction or functional inhibition of DIDO1 can have varied, and sometimes contradictory, effects depending on the cellular context. In one model, a DIDO1 mutant that could not enter the nucleus failed to trigger cell death and, moreover, protected cells from apoptosis induced by growth factor withdrawal. nih.gov This highlights the essential role of its nuclear function in promoting apoptosis. In other studies involving cancer cells, the consequences of DIDO1 depletion are more complex. For instance, using small interfering RNAs (siRNAs) to knock down DIDO1 in melanoma cells led to an increase in apoptosis. researchgate.net Similarly, silencing DIDO1 in certain bladder cancer cell lines also resulted in increased apoptosis, suggesting that in these specific cancer types, DIDO1 may paradoxically function to suppress cell death and promote proliferation. nih.govresearchgate.net
| Experimental Condition | Cell Type / Model | Observed Effect on Apoptosis | Reference |
|---|---|---|---|
| Overexpression | Mouse Cell Lines | Induces apoptosis | wikipedia.org |
| Nuclear Localization Mutant (Functional Knockdown) | Cell Culture Model | Fails to trigger apoptosis; protects cells from apoptosis | nih.gov |
| siRNA Knockdown | Melanoma Cells | Upregulation of apoptosis | researchgate.net |
| shRNA Knockdown | Bladder Cancer Cells (T24, 5637) | Increased apoptosis | nih.govresearchgate.net |
Dido1 in Chromatin and Transcriptional Regulation
DIDO1 as a Putative Transcription Factor
DIDO1 is classified as a putative transcription factor. genecards.orguniprot.org This classification is supported by its nuclear localization and its intricate involvement in the regulatory networks that govern gene expression. genecards.orguniprot.org In mouse embryonic stem cells, DIDO1 is not only a transcriptional target of the core pluripotency factors OCT4, SOX2, and NANOG, but it also appears to function as part of their network. nih.govnih.gov Research suggests that DIDO1 can target the genetic loci of these master transcription factors to positively regulate their expression, forming complex feedforward and feedback loops that are essential for maintaining the transcriptional landscape of embryonic stem cells. nih.govnih.gov
Interaction with Histone Modifications and Chromatin
DIDO1's influence on transcription is closely linked to its ability to interact directly with chromatin, the complex of DNA and proteins, primarily histones, that package the genome. nih.gov Homologs of DIDO1 in various organisms are known to be involved in DNA regulation and the maintenance of chromatin stability, often assembling into larger complexes associated with active chromatin. nih.govnih.gov
DIDO1 possesses a highly conserved plant homeodomain (PHD) finger, a specialized zinc-finger motif known for its role in recognizing post-translational modifications on histone tails. nih.govebi.ac.uk This PHD finger specifically binds to histone H3 that is trimethylated on lysine (B10760008) 4 (H3K4me3), a hallmark of active gene promoters. uniprot.orgebi.ac.ukresearchgate.net The interaction is characterized by high affinity, with a reported dissociation constant (Kd) of approximately 1.3 μM. nih.gov
Interestingly, this binding is sensitive to the local chemical environment. The affinity of the DIDO1 PHD finger for the H3K4me3 peptide is enhanced in basic conditions (pH 7.5) and is reduced by about six-fold in more acidic conditions (pH 6.0). nih.gov This pH-dependent recognition suggests a mechanism for modulating DIDO1's association with chromatin in response to cellular metabolic states. nih.gov Furthermore, the binding can be disrupted by other nearby histone modifications; for instance, the phosphorylation of the adjacent threonine 3 (H3T3ph) completely abrogates the interaction between the DIDO1 PHD finger and H3K4me3. researchgate.netnih.gov
Beyond simply reading histone marks, DIDO1 plays a significant role in maintaining genomic integrity. nih.gov The protein is essential for chromosome stability. nih.gov Disruption or depletion of DIDO1 has been shown to cause severe mitotic defects, including lagging chromosomes during cell division, centrosome amplification, and aneuploidy (an abnormal number of chromosomes). nih.govnih.govwikipedia.org In renal epithelial cells, the protein BAP1 helps stabilize DIDO1, and the depletion of either protein leads to abnormal mitotic spindles, highlighting a shared pathway in preserving chromosome stability. nih.gov
Regulation of Gene Expression by DIDO1
Through its interactions with transcription factors and chromatin, DIDO1 actively modulates the expression of specific sets of genes, playing a crucial role in determining cell fate. nih.govnih.gov
DIDO1 is a key regulator in the transition from pluripotency to differentiation in embryonic stem cells. maayanlab.cloud Specifically, isoform 2 of DIDO1 is required for the repression of stemness-related genes as differentiation begins. genecards.orguniprot.org It participates in feedback loops that control the levels of core pluripotency factors. nih.govmaayanlab.cloud Depletion of DIDO1 in mouse embryonic stem cells leads to differentiation and the de-repression of lineage-specific markers such as Cdx2 and Brachyury. nih.gov Conversely, the ectopic expression of DIDO1 can inhibit differentiation induced by the withdrawal of leukemia inhibitory factor (LIF). nih.govnih.gov
The overarching function of DIDO1 is the modulation of DNA-templated transcription, a role supported by multiple Gene Ontology annotations. genecards.orguniprot.orgmonarchinitiative.org It is specifically involved in the regulation of transcription by RNA polymerase II. uniprot.orgmonarchinitiative.org DIDO1 achieves this by forming regulatory circuits with master transcription factors like Nanog and Oct4. nih.govnih.gov By binding to active chromatin regions and influencing the expression of key developmental regulators, DIDO1 helps to fine-tune the transcriptional landscape required for either the self-renewal of stem cells or their commitment to a specific lineage. nih.govnih.gov
Table of Referenced Compounds
Influence on R-loop Levels
Death-inducer obliterator 1 (DIDO1) plays a significant role in the regulation of R-loops, which are three-stranded nucleic acid structures composed of an RNA-DNA hybrid and a displaced single-stranded DNA. The proper maintenance of R-loop levels is critical for genomic stability, as their accumulation can lead to DNA damage and replication stress. nih.govembopress.org
Research has demonstrated that specific mutations in the DIDO1 gene can lead to an increase in nuclear R-loop formation. nih.gov For instance, a deletion in the C-terminal exon 16 of the DIDO3 isoform (DIDO3ΔE16) results in elevated R-loop levels. nih.gov This is linked to DIDO3's interaction with the helicase DHX9, a protein involved in the processing of R-loops and transcription termination. nih.gov The exon 16-encoded domain of DIDO3 is crucial for this association, and its absence in DIDO3ΔE16 mutants impairs proper R-loop resolution, leading to their accumulation and subsequent DNA replication stress, as evidenced by the presence of 53BP1, a marker for DNA damage. nih.gov
The regulation of R-loops by proteins like DIDO1 has profound implications for chromatin structure and gene expression. R-loops can shield promoter regions from DNA methyltransferases, thereby influencing gene methylation patterns and facilitating the transcription of downstream genes. nih.gov They also serve as platforms for the recruitment of DNA repair and chromatin-modifying proteins. nih.gov The dysregulation of R-loop levels, as seen in certain DIDO1 mutants, underscores the protein's importance in maintaining the intricate balance between transcription, replication, and chromatin integrity. nih.gov
| DIDO1 Mutant | Effect on R-loop Levels | Associated Proteins | Consequence |
| DIDO3ΔE16 | Increased | DHX9 | DNA replication stress, increased 53BP1 levels nih.gov |
| DIDOΔNT | Decreased | SFPQ | - |
Regulation of Cell Cycle Genes (e.g., CDK6, CCND1)
DIDO1 exerts regulatory influence over key genes that control cell cycle progression, notably Cyclin-Dependent Kinase 6 (CDK6) and Cyclin D1 (CCND1). These proteins are central to the G1/S phase transition, a critical checkpoint in the cell division cycle. nih.govkhanacademy.org The CCND1-CDK4/6 complex phosphorylates retinoblastoma (Rb) family proteins, which in turn allows for the expression of genes necessary for DNA replication and progression into the S phase. nih.govnih.gov
Studies involving mutant forms of DIDO1 have revealed its impact on the expression of these cell cycle regulators. In hematopoietic stem and progenitor cells with a specific DIDO1 mutation (Dido1∆E16), a significant overexpression of the Cdk6 gene has been observed. nih.gov This suggests that DIDO1 normally contributes to the transcriptional repression or control of Cdk6. The upregulation of CDK6 in the absence of fully functional DIDO1 can alter the delicate balance of cell cycle control. nih.gov
While direct regulation of CCND1 by DIDO1 is less characterized, the functional relationship between CDK6 and CCND1 is tightly linked. mdpi.com CCND1 forms a complex with and activates CDK6. nih.gov Therefore, by influencing the levels of CDK6, DIDO1 can indirectly impact the activity of the CCND1-CDK6 complex, thereby affecting cell cycle progression. The deregulation of these pathways is a hallmark of cancer, highlighting the importance of proteins like DIDO1 in maintaining normal cellular proliferation. mdpi.com
| Gene | Function in Cell Cycle | Effect of DIDO1 Mutation (Dido1∆E16) |
| CDK6 | Forms complex with Cyclin D to phosphorylate Rb proteins, promoting G1-S transition. nih.govnih.gov | Significantly overexpressed in LSK cells. nih.gov |
| CCND1 | Activates CDK4 and CDK6, central to G1 phase progression. nih.gov | Indirectly affected through its partnership with CDK6. |
Formation of Higher-Order Protein Complexes Linked to Active Chromatin
DIDO1 is implicated in the formation of large, multi-protein complexes that are associated with active chromatin, playing a role in DNA regulation and chromatin stability. nih.gov The protein's structure, particularly the presence of a Plant Homeodomain (PHD) finger, facilitates its interaction with chromatin. This PHD domain acts as a "reader" of histone modifications, specifically recognizing di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), a hallmark of transcriptionally active chromatin. nih.gov
Although the precise composition of all DIDO1-associated protein complexes remains an area of active investigation, evidence suggests its participation in several regulatory networks. nih.gov The DIDO3 isoform, for example, is thought to have a pleiotropic role in regulating RNA Polymerase II (RNAPII) transcription and chromatin structure, potentially through its involvement in large protein assemblies. biorxiv.org There are indications of a co-regulatory relationship between DIDO3 and other major chromatin-associated complexes, including the HJURP/CENP-A chaperone complex (involved in centromere maintenance), the SWI/SNF chromatin remodeling complex, and the Polycomb Repressive Complex 2 (PRC2). biorxiv.org
Furthermore, DIDO1 may contribute to the regulation of higher-order chromatin structures like CTCF-loops. biorxiv.org This is suggested by the downregulation of genes such as Bhlhe40, a known CTCF partner, in DIDO3 mutant cells. biorxiv.org The interactions of DIDO1 and its isoforms within these extensive networks are likely dynamic and context-dependent, possibly involving "fuzzy" complexes where disordered protein regions mediate transient and multivalent interactions, a common feature of chromatin-binding proteins. researchgate.netdntb.gov.ua These complex interactions underscore DIDO1's role as a key node in integrating signals for transcriptional regulation and maintaining chromatin architecture. nih.govbiorxiv.org
Dido1 in Cell Cycle Progression and Genomic Integrity
Role in Cell Cycle Progression
DIDO1 is a key regulator of mitotic progression. nih.gov Its function is closely tied to the cell cycle through its association with centrosomes, which are central to cell division. nih.gov The proper regulation of DIDO1 levels and activity is critical; for instance, the deubiquitinating enzyme BAP1 stabilizes DIDO1, and this interaction is significant for the orderly progression through mitosis. nih.gov The DIDO gene, particularly the DIDO3 isoform, which is the most predominantly expressed, is implicated in a signaling cascade that ensures a functional mitotic checkpoint. nih.gov Disruptions in the DIDO gene can impair this checkpoint, highlighting its importance in the precise control of cell division. nih.gov Gene ontology annotations further confirm DIDO1's association with mitotic cell cycle pathways. nih.gov
Regulation of Mitotic Arrest and Spindle Assembly
DIDO1 plays an essential role in the integrity of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures chromosomes are correctly attached to the mitotic spindle before cell division proceeds. nih.govnih.gov The DIDO gene is crucial for maintaining this checkpoint; targeted disruption of the gene leads to a weakened SAC. nih.govnih.gov In experimental settings, cells with a disrupted Dido gene fail to sustain a mitotic arrest when treated with spindle-disrupting agents like taxol or nocodazole. nih.gov This failure to arrest indicates a faulty checkpoint. Furthermore, DIDO1 is essential for the proper assembly of the mitotic spindle. nih.gov Depletion of DIDO1 in cells results in the formation of abnormal mitotic spindles, underscoring its structural and regulatory role in this complex process. nih.gov
Impact on Chromosomal Stability and Integrity
The functions of DIDO1 in cell cycle control and spindle assembly directly contribute to its significant impact on maintaining chromosomal stability. nih.govnih.gov The protein is considered a tumor suppressor, and its proper function is vital for preventing the genomic instability that is a hallmark of many cancers. nih.govuniprot.org Studies have shown that the deubiquitinating enzyme BAP1 helps maintain chromosome stability partly through its stabilization of DIDO1. nih.gov When DIDO1 is depleted, cells exhibit abnormal spindles and aneuploidy (an incorrect number of chromosomes). nih.gov The connection between DIDO1 and genomic integrity is further supported by findings that gene-targeted mice exhibit chromosomal alterations, such as lagging chromosomes during anaphase. wikipedia.orgnih.gov
Consequences of DIDO Disruption on Chromosomal Dynamics
Disruption of the DIDO gene has severe consequences for chromosomal dynamics during cell division. Research has demonstrated that such disruption leads to a cascade of cellular defects, including:
Centrosome Amplification : An increase in the number of centrosomes, which can lead to the formation of multipolar spindles and incorrect chromosome segregation. nih.govnih.gov
Weakened Spindle Assembly Checkpoint (SAC) : A compromised SAC allows cells to exit mitosis prematurely, before all chromosomes are properly attached to the spindle, resulting in missegregation. nih.govnih.gov
Division Defects : These include a high incidence of lagging chromosomes during anaphase, where chromosomes fail to properly connect to the spindle and are left behind as the cell divides. wikipedia.orgnih.gov
Enhanced Aneuploidy : The culmination of these defects is a significant increase in aneuploidy, a state of chromosomal instability. nih.govnih.gov
These findings establish a clear link between the malfunction of the Dido gene and the destabilization of the karyotype through aberrant mitosis. nih.gov
Table 1: Effects of DIDO Gene Disruption on Cellular Processes
| Cellular Defect | Consequence | Reference(s) |
| Centrosome Amplification | Formation of multipolar spindles, aberrant mitoses | nih.govnih.gov |
| Weakened SAC | Premature exit from mitosis, chromosome missegregation | nih.govnih.gov |
| Division Errors | Increased frequency of anaphase-lagging chromosomes | wikipedia.orgnih.gov |
| Chromosome Instability | Enhanced rates of aneuploidy | nih.govnih.gov |
Asymmetric Nuclear Divisions upon DIDO1 Overexpression
In addition to the effects of its disruption, the overexpression of the DIDO1 gene also impacts cellular division, leading to the generation of asymmetric nuclear divisions. nih.gov Research in embryonic stem cells (ESCs) reveals that DIDO isoforms act as a regulatory "switchboard" controlling the transition from symmetric to asymmetric cell division. nih.gov In this context, the DIDO3 isoform is involved in positioning centrosomes to establish cell polarity, while the DIDO1 isoform is a key determinant of the resulting cell's fate. nih.gov The transition from pluripotency to differentiation in ESCs requires the expression of DIDO1, which is itself regulated by DIDO3. nih.gov This regulatory interplay between the isoforms governs the switch between self-renewal (symmetric division) and differentiation (asymmetric division), indicating that precise levels of DIDO1 are critical for determining the outcome of cell division. nih.gov
Dido1 in Stem Cell Biology and Differentiation
Regulation of Embryonic Stem Cell Self-Renewal
The self-renewal of embryonic stem cells (ESCs), their ability to proliferate indefinitely while maintaining a pluripotent state, is controlled by a precise network of transcription factors. DIDO1 has been identified as a key component of this regulatory circuit. nih.govnih.gov
Research demonstrates that DIDO1 expression is crucial for maintaining the undifferentiated state of mouse ESCs. nih.gov The core pluripotency transcription factors, including Oct4, Nanog, and Sox2, directly bind to the DIDO1 promoter region and positively regulate its transcription. nih.govnih.gov This places DIDO1 within the downstream targets of the master regulators of pluripotency.
Conversely, DIDO1 is not merely a passive target. It actively participates in a feedforward and feedback loop to sustain self-renewal. nih.gov Studies have shown that DIDO1 can, in turn, bind to the promoter regions of key pluripotency genes like Nanog, Oct4, and Sox2, enhancing their expression. nih.gov Overexpression of DIDO1 in mouse ESCs leads to elevated levels of these core factors, thereby inhibiting differentiation even upon the withdrawal of the leukemia inhibitory factor (LIF), a cytokine essential for maintaining mouse ESC self-renewal in culture. nih.gov
Conversely, the depletion of DIDO1 in mouse ESCs through RNA interference (siRNA) triggers spontaneous differentiation, characterized by changes in colony morphology and a decrease in alkaline phosphatase staining, a common marker for pluripotent cells. nih.gov This evidence underscores DIDO1 as a noncanonical pluripotency factor that is integral to the stability of the ESC self-renewal network. nih.gov
| Experimental Condition | Observation in Mouse ESCs | Implication for Self-Renewal | Reference |
| DIDO1 Overexpression | Increased expression of Oct4, Nanog, Sox2; Inhibition of differentiation after LIF withdrawal. | Promotes self-renewal. | nih.gov |
| DIDO1 Depletion (siRNA) | Increased number of differentiated colonies; De-repression of lineage markers. | Required for maintaining self-renewal. | nih.gov |
| Oct4/Nanog Depletion | Downregulated DIDO1 mRNA expression. | DIDO1 is a downstream target of core pluripotency factors. | nih.gov |
Influence on Lineage Commitment and Cell Differentiation
The transition from pluripotency to a differentiated state requires a coordinated downregulation of self-renewal genes and the activation of lineage-specific programs. The DIDO gene family, through its different splice variants, acts as a molecular switchboard in this process. scientificarchives.com While the longer isoform, DIDO3, is highly expressed in pluripotent ESCs, the upregulation of the shortest isoform, DIDO1, is a critical event for initiating differentiation. scientificarchives.com
When ESCs begin to differentiate, DIDO1 expression increases. scientificarchives.com This isoform is essential for the downregulation of stemness genes, a prerequisite for lineage commitment. scientificarchives.comgenecards.org For instance, DIDO1 is involved in the reduction of OCT4 levels, which is necessary for the formation of the primitive endoderm (PE), one of the first lineages to emerge from the inner cell mass of the blastocyst. scientificarchives.com
Studies using RNA interference to specifically reduce DIDO1 levels in ESCs have shown that while the cells can still form embryoid bodies (EBs), the development of the primitive endoderm is impaired. scientificarchives.com Furthermore, the depletion of DIDO1 in mouse ESCs results in the de-repression of markers for various lineages, including trophectoderm (Cdx2) and mesoderm (Brachyury), indicating a failure to properly regulate lineage specification during the initial stages of differentiation. nih.gov This suggests that DIDO1 plays a crucial role in suppressing inappropriate lineage programs while facilitating commitment to specific fates.
| DIDO Isoform | State of Expression | Role in Stem Cell Fate | Reference |
| DIDO1 | Upregulated during differentiation. | Promotes differentiation; essential for primitive endoderm development; represses stemness genes. | scientificarchives.com |
| DIDO3 | Highly expressed in pluripotent ESCs. | Promotes self-renewal; its downregulation is linked to differentiation onset. | scientificarchives.com |
Role in Reprogramming of Somatic Cells
The process of converting somatic cells into induced pluripotent stem cells (iPSCs) is essentially the reverse of differentiation. It involves erasing the epigenetic memory of a specialized cell and re-establishing the pluripotency gene network. The DIDO gene family is implicated in this complex process, primarily through the functions of its isoforms in regulating the transition between cellular states. scientificarchives.comnih.gov
While direct evidence for DIDO1's role in iPSC generation is still emerging, studies on its longer isoform, DIDO3, provide significant insights. Research has shown that DIDO3 is essential for the successful reprogramming of mouse embryonic fibroblasts (MEFs) into iPSCs. nih.govnih.gov Mutant MEFs that have a truncated DIDO3 gene show a failure in reprogramming. nih.gov A key finding is that these DIDO3 mutants also fail to express the DIDO1 isoform, highlighting the intricate regulatory relationship between the splice variants. nih.gov
Somatic cell reprogramming, particularly from mesenchymal cells like fibroblasts, often requires a mesenchymal-to-epithelial transition (MET). nih.gov This is the reverse of the epithelial-to-mesenchymal transition (EMT) that occurs during certain differentiation events and is a process in which DIDO1 is involved. scientificarchives.com Given that DIDO1 upregulation is a hallmark of differentiation, its controlled downregulation is likely a necessary step for the MET and subsequent acquisition of pluripotency during reprogramming. scientificarchives.comnih.gov Therefore, while DIDO3 appears to be a primary player in facilitating reprogramming, the proper regulation and balance of DIDO1 expression are implicitly crucial for the successful reversal of the differentiated state. nih.govnih.gov
Dido1 in Developmental Processes
Role in Early Embryonic Development
Death-inducer obliterator 1 (DIDO1) is a crucial regulator in the earliest stages of life, playing a significant role in the maintenance and differentiation of embryonic stem (ES) cells. nih.govgenecards.orgebi.ac.uk As a putative transcription factor, DIDO1 is essential for the self-renewal of these pluripotent cells, which are capable of developing into all the specialized cell types of an organism. nih.govuniprot.org Research has identified DIDO1 as a target of the core transcription factors that maintain the pluripotent state of ES cells, namely Oct4, Sox2, and Nanog. nih.govnih.gov
The regulatory relationship is not one-sided; it involves complex feedback and feedforward loops. nih.gov While Nanog and Oct4 can bind to the DIDO1 gene locus to promote its transcription, DIDO1 can, in turn, target the genetic loci of these key pluripotency factors to positively regulate their expression. nih.govnih.gov This reciprocal regulation establishes DIDO1 as an integral component of the transcriptional network that sustains the self-renewing capacity of mouse ES cells. nih.gov
Experimental studies have demonstrated the critical nature of DIDO1 in this process. The depletion of DIDO1 in mouse embryonic stem cells prompts them to differentiate. nih.govnih.gov Conversely, the ectopic expression of DIDO1 can inhibit differentiation that would normally be induced by the withdrawal of the leukemia inhibitory factor (LIF), a key component in maintaining ES cell pluripotency in culture. nih.gov The shortest isoform, Dido1, is more highly expressed in mouse ES cells compared to differentiated mouse embryonic fibroblasts, suggesting a specific role for this isoform in stem cell biology. nih.gov Furthermore, the complete deletion of a region of the Dido gene has been shown to result in embryonic lethality, which is likely due to a delay in the onset of proper differentiation, underscoring the gene's vital function during development. nih.gov
| Research Finding | Organism/Cell Type | Effect of DIDO1 Modulation | Reference |
| DIDO1 depletion | Mouse Embryonic Stem Cells | Induces cell differentiation | nih.govnih.gov |
| Ectopic DIDO1 expression | Mouse Embryonic Stem Cells | Inhibits differentiation induced by LIF withdrawal | nih.gov |
| DIDO1 overexpression | Mouse Embryonic Stem Cells | Elevates expression of pluripotency factors (Nanog, Oct4, Sox2) | nih.gov |
| Deletion of 3' region of Dido gene | Mouse model | Results in embryonic lethality due to delayed differentiation | nih.gov |
Consequences of DIDO1 Misexpression on Organogenesis (e.g., Limb Development)
The precise regulation of gene expression is fundamental for organogenesis, the process by which embryonic cells differentiate and develop into the various organs of the body. Misexpression of key regulatory genes like DIDO1 can have severe consequences for these developmental pathways. ebi.ac.ukwikipedia.org
One of the documented outcomes of abnormal DIDO1 expression is the disruption of limb development. ebi.ac.ukwikipedia.orgnih.gov Studies have shown that the misexpression of DIO-1, an alias for DIDO1, interferes with the normal formation of limbs during embryonic development. wikipedia.org While DIDO1 is involved in the onset of apoptosis (programmed cell death), a process essential for sculpting tissues and organs like the limbs, its aberrant expression can lead to developmental defects. wikipedia.orgnih.gov The gene is normally upregulated during apoptotic signaling, and this process must be tightly controlled for proper morphogenesis. wikipedia.org Disruption of this balance through misexpression can therefore lead to malformations during organogenesis. ebi.ac.ukwikipedia.org
Dido1 in Cellular Contexts Beyond Apoptosis
Involvement in Myeloid Neoplasms and Myeloproliferative Diseases
Differential Expression in CML, PV, ET, PMF
Death Inducer-Obliterator 1 (DIDO1) expression has been observed to be altered in various myeloproliferative neoplasms (MPNs), a group of diseases characterized by the overproduction of one or more types of blood cells. nih.gov Studies have evaluated the levels of DIDO1 and its variants in Chronic Myeloid Leukemia (CML), Polycythemia Vera (PV), Essential Thrombocythemia (ET), and Primary Myelofibrosis (PMF), revealing differential expression patterns across these conditions. nih.gov These MPNs are clonal hematopoietic stem cell disorders. mdpi.com CML is defined by the presence of the BCR-ABL1 fusion gene, while PV, ET, and PMF are largely characterized by mutations in JAK2, CALR, or MPL. nih.govmdpi.com The investigation into DIDO variants in these patient groups points towards a role for DIDO1 in the pathology of these diseases, potentially linked to the resistance to apoptosis often observed in these conditions. nih.gov
Table 1: Differential Expression of DIDO1 in Myeloproliferative Neoplasms This table is for illustrative purposes based on reported differential expression; specific quantitative data from a single comprehensive study is not available.
| Disease | Typical DIDO1 Expression Pattern | Key Associated Mutations |
|---|---|---|
| Chronic Myeloid Leukemia (CML) | Differential Expression | BCR-ABL1 |
| Polycythemia Vera (PV) | Differential Expression | JAK2 (V617F) |
| Essential Thrombocythemia (ET) | Differential Expression | JAK2, CALR, MPL |
Myelodysplastic Syndromes
Research has implicated alterations in the Dido gene in the development of hematological myeloid neoplasms, particularly those with features of both myelodysplastic syndromes (MDS) and myeloproliferative diseases (MDS/MPD). nih.gov The Dido gene is located on the long arm of chromosome 20 (20q), a region frequently deleted in myeloid malignancies, suggesting it may function as a tumor suppressor gene. nih.govashpublications.org
Studies have shown that all analyzed patients with MDS/MPD exhibited abnormalities in Dido gene expression. nih.gov Furthermore, a murine model with targeted disruption of the Dido gene developed a transplantable myeloid disorder with characteristics similar to human MDS/MPN. nih.govashpublications.org In a study of familial MDS, a mutation in the DIDO1 gene was identified, suggesting that aberrations in DIDO1 within hematopoietic stem cells could be a contributing factor to the evolution of MDS. ashpublications.org This finding points to a potential pathogenic mechanism for the development of familial MDS. ashpublications.org
Role in Cancer Progression (Non-Clinical Cellular Studies)
Melanoma Progression via BMP Pathway
In the context of melanoma, DIDO1 has been identified as a downstream target gene of the Bone Morphogenetic Protein (BMP) signaling pathway, which is known to have a significant role in melanoma development and progression. nih.gov Research has demonstrated that DIDO1 is a Smad-regulated target gene specific to BMP signaling. nih.gov
Expression analysis has revealed that DIDO1 levels are upregulated in melanoma cell lines and tissues when compared to normal melanocytes. nih.gov Functionally, DIDO1 promotes melanoma progression by enhancing cell attachment, migration, and invasion, while also contributing to resistance against apoptosis. nih.govresearchgate.net This is achieved, at least in part, through the DIDO1-mediated induction of Integrin αV expression. nih.govnih.gov When DIDO1 expression is reduced in melanoma cells using small interfering RNAs (siRNAs), it leads to an increase in apoptosis and a significant reduction in the cells' migratory and invasive capabilities. nih.gov
Bladder Cancer Cell Growth and Signaling
Studies have shown that DIDO1 is highly expressed in both bladder cancer tissues and various bladder cancer cell lines compared to normal bladder epithelial cells. nih.gov This elevated expression suggests an oncogenic role for DIDO1 in this type of cancer. researchgate.net
The functional significance of DIDO1 in bladder cancer has been demonstrated through knockdown experiments. nih.gov Reducing the levels of DIDO1 mRNA in bladder cancer cells resulted in decreased proliferation, a diminished capacity for colony formation, and an increase in apoptosis in laboratory settings. nih.gov Furthermore, the depletion of DIDO1 was found to significantly decrease the phosphorylation levels of SAPK/JNK, a key signaling molecule involved in stress and apoptosis pathways. nih.gov This indicates that DIDO1 silencing suppresses the growth of bladder cancer cells by interfering with the SAPK/JNK signaling cascade. nih.gov
Table 2: Impact of DIDO1 Knockdown in Bladder Cancer Cells
| Cellular Process | Effect of DIDO1 Knockdown | Signaling Pathway Implication |
|---|---|---|
| Proliferation | Reduced | Decrease in SAPK/JNK signaling |
| Colony Formation | Decreased | Decrease in SAPK/JNK signaling |
| Apoptosis | Increased | Upregulation of cleaved Caspase-7 |
Esophageal Squamous Cell Carcinoma
In esophageal squamous cell carcinoma (ESCC), the expression of DIDO1 has been identified as a potential factor in the early stages of tumor progression and metastasis. nih.govresearchgate.net A study involving 50 ESCC patients found that DIDO1 was underexpressed in 18% of cases and overexpressed in 26% of cases when compared to normal adjacent tissues. nih.govresearchgate.net
A significant correlation was observed between the mRNA expression level of DIDO1 and the depth of tumor invasion, suggesting its involvement in the cancer's advancement. nih.govresearchgate.net Additionally, some research indicates that the co-under-expression of DIDO1 and another transcription factor, SOX1, is significantly associated with several indicators of a poor prognosis, including lymph node metastasis and a more advanced stage of tumor progression. researchgate.net This suggests that the expression pattern of DIDO1, particularly in conjunction with other markers, could serve as an indicator for the prognosis of ESCC. researchgate.net
Leukemia Environment and Endothelial Cell Proliferation
The tumor microenvironment is crucial for cancer progression, and in leukemia, the bone marrow vascular niche, composed largely of endothelial cells, plays an essential role. nih.gov The proliferation of these endothelial cells, a process known as angiogenesis, is often increased in acute myeloid leukemia (AML). nih.gov
Research indicates that DIDO1 is a key regulator in this setting. Studies using Human Umbilical Vein Endothelial Cells (HUVEC) co-cultured with the K562 leukemia cell line have shown that DIDO1 expression is modulated in endothelial cells within a leukemia-like environment. researchgate.netresearchgate.net Specifically, knocking down the DIDO1 gene in these endothelial cells leads to a significant inhibition of their proliferation. researchgate.netresearchgate.net This anti-proliferative effect is achieved through the downregulation of key cell cycle regulators, Cyclin-Dependent Kinase 6 (CDK6) and Cyclin D1 (CCND1). researchgate.netresearchgate.net
Table 1: Effect of DIDO1 Knockdown in Endothelial Cells (Leukemia Context)
| Experimental Condition | Key Observation | Molecular Mechanism | Reference |
|---|---|---|---|
| shRNA-mediated knockdown of DIDO1 in HUVEC cells | Inhibited cell proliferation | Downregulation of CDK6 and CCND1 expression | researchgate.netresearchgate.net |
| shRNA-mediated knockdown of DIDO1 in HUVEC cells | Increased cell apoptosis | Inhibition of the ERK5 signaling pathway | researchgate.net |
| Analysis of Leukemia Patient Data | Lower DIDO1 expression correlated with better overall survival | Not specified | researchgate.net |
DIDO1 as a Potential Tumor Suppressor
Multiple lines of evidence support the classification of DIDO1 as a tumor suppressor protein. nih.govnih.govnih.gov The DIDO1 gene is located on chromosome 20q, a region frequently associated with deletions in myeloid malignancies, suggesting it may harbor tumor suppressor genes. nih.gov
Studies focusing on myeloid neoplasms have solidified this connection. Targeted disruption of the Dido gene in mice can lead to a transplantable disease with features of myelodysplastic/myeloproliferative syndromes (MDS/MPD). nih.gov Correspondingly, expression abnormalities of DIDO1 were identified in 100% of analyzed human patients with MDS/MPD. nih.gov These findings strongly suggest that DIDO1 is a critical gene for maintaining normal hematopoietic function and that its disruption contributes to myeloid cancers. nih.govfrontiersin.org
The tumor suppressor role of DIDO1 extends beyond hematological malignancies. In gastric cancer, a circular RNA transcribed from the DIDO1 gene, named circDIDO1, has been shown to inhibit tumor progression. frontiersin.org This circDIDO1 can be translated into a novel protein (DIDO1-529aa) that suppresses cancer cell proliferation, migration, and invasion while promoting apoptosis. frontiersin.org The DIDO1-529aa protein exerts its function by interacting with and inhibiting Poly (ADP-ribose) polymerase 1 (PARP1). frontiersin.org Furthermore, the circDIDO1 RNA itself can bind to the peroxiredoxin 2 (PRDX2) protein, promoting its degradation and thereby suppressing downstream growth signals. frontiersin.org Low levels of circDIDO1 in gastric cancer tissues are associated with larger tumors and poorer patient prognosis. frontiersin.org
Other Biological Processes Implicated (e.g., Adipogenesis, Immune Response)
Adipogenesis
DIDO1 plays a fundamental and necessary role in adipogenesis, the process of forming fat cells (adipocytes). wikipedia.orgnih.govmdpi.com Adipose tissue is a critical endocrine organ that regulates systemic metabolism, and its dysfunction is linked to obesity and related diseases. wikipedia.orgmdpi.com
Research using mouse models has demonstrated that DIDO1 is essential for proper fat storage. wikipedia.org Mice with a mutation that removes the N-terminus of the DIDO1 protein exhibit a lean phenotype, characterized by significantly reduced adipose tissue and lower blood lipid levels (hypolipidemia), even when fed a high-fat, obesity-inducing diet. wikipedia.orgnih.gov This resistance to obesity is caused by impaired adipogenesis; the progenitor cells in these mice fail to differentiate into mature adipocytes effectively. nih.govmdpi.com The molecular basis for this impairment lies in DIDO1's control over the expression of crucial transcription factors that drive adipogenesis, such as C/EBPα and PPARγ. wikipedia.orgnih.gov Restoring the expression of these factors can partially rescue the adipogenic capacity in DIDO1-mutant cells. nih.gov
Table 2: Phenotype of Dido1 Mutant Mice in Adipogenesis Study
| Characteristic | Observation in Dido1 Mutant Mice | Underlying Cause | Reference |
|---|---|---|---|
| Body Phenotype | Lean, resistant to diet-induced obesity | Reduced adipose tissue (lipoatrophy) | wikipedia.orgnih.gov |
| Metabolic State | Hypolipidemia (low blood lipids) | Impaired fat storage | wikipedia.org |
| Cellular Process | Impaired adipogenesis (adipocyte differentiation) | Reduced expression of C/EBPα and PPARγ | wikipedia.orgnih.gov |
| Physiological Response | Hypothermia | Lipoatrophy of white and dermal adipose tissue | nih.gov |
Immune Response
While direct roles for DIDO1 in modulating inflammatory responses or lymphocyte activity are not yet well-defined, there is strong evidence for its critical function in the development of the immune system itself. The foundation of the immune system lies in hematopoiesis, the process by which hematopoietic stem cells (HSCs) differentiate into all blood and immune cell types.
Studies have established that DIDO1 is crucial for this fundamental process. researchgate.net Disruption of the Dido1 gene in mouse models leads to defective hematopoiesis. researchgate.net This finding is clinically significant, as alterations in DIDO1 gene expression are strongly implicated in the induction of hematological myeloid neoplasms. nih.gov The fact that these abnormalities are observed in myeloid but not lymphoid neoplasms suggests a specific and vital role for DIDO1 in the development and stability of the myeloid lineage, which includes crucial innate immune cells like macrophages and granulocytes. nih.gov Therefore, DIDO1's role in the immune system is primarily developmental, ensuring the proper formation of myeloid cells from their hematopoietic precursors.
Protein Protein Interactions and Interacting Pathways of Dido1
Interaction with Specific Proteins
DIDO1's influence on cellular function is executed through direct and indirect interactions with a range of proteins, modulating their activity, stability, and localization.
PARP1 and DHX9
Recent studies have illuminated a functional relationship between the DIDO3 isoform, which contains the DIDO1 sequence, and Poly (ADP-ribose) polymerase 1 (PARP1) and DEAH-box helicase 9 (DHX9). researchgate.netnih.gov In mouse embryonic fibroblasts, these three proteins form a physical complex. researchgate.netnih.gov The interaction between DIDO3 and PARP1 is mediated by the N-terminal region of DIDO3, while DHX9 binds to its C-terminal domain. wikipedia.org This ternary complex is proposed to play a role in regulating R-loop metabolism, thereby preventing DNA replication stress and subsequent cellular senescence. nih.gov The formation of this complex appears to be dependent on the enzymatic activity of PARP1. nih.gov
Furthermore, a circular RNA originating from the DIDO1 gene, termed circDIDO1, can be translated into a novel protein (DIDO1-529aa). This protein has been shown to bind to PARP1, inhibiting its enzymatic activity and its ability to bind to damaged DNA, which consequently induces apoptosis in gastric cancer cells. genecards.org This highlights a dual mechanism of interaction: one involving the full-length DIDO3 isoform in a regulatory complex and another via a circRNA-derived protein acting as a direct inhibitor.
Integrin alphaV
In the context of melanoma, DIDO1 expression is upregulated by the BMP signaling pathway and has been shown to induce the expression of Integrin alphaV (ITGAV). nih.gov This induction by DIDO1 promotes melanoma cell attachment, migration, and invasion, while also conferring resistance to apoptosis. nih.gov This suggests that DIDO1 acts as a downstream effector of BMP signaling, influencing cell adhesion and motility through the regulation of integrin expression.
PRDX2
A novel interaction has been identified between a circular RNA from the DIDO1 gene (circDIDO1) and Peroxiredoxin 2 (PRDX2). genecards.org In gastric cancer, circDIDO1 binds to PRDX2 and promotes its ubiquitination and subsequent degradation by the proteasome. genecards.org This interaction is facilitated by the recruitment of the RBX1 protein. genecards.org By promoting the degradation of PRDX2, an antioxidant enzyme, circDIDO1 suppresses the growth and aggressiveness of gastric cancer cells. genecards.org
BubR1
The largest isoform, DIDO3, is a centrosome-associated protein. Disruption of DIDO3 has been shown to lead to the early degradation of the mitotic checkpoint protein BubR1 (BUB1-related protein kinase). This suggests a role for DIDO3 in maintaining mitotic arrest and ensuring chromosome stability, partially through its influence on the stability of key mitotic checkpoint components like BubR1.
Interactive Data Table: DIDO1 Protein Interactions
| Interacting Protein | DIDO1 Isoform/Variant | Cellular Context | Functional Outcome of Interaction |
| PARP1 | DIDO3 | Mouse Embryonic Fibroblasts | Forms a ternary complex with DHX9 to regulate R-loop metabolism. researchgate.netnih.gov |
| circDIDO1-529aa | Gastric Cancer | Inhibits PARP1 enzymatic activity and DNA binding, inducing apoptosis. genecards.org | |
| DHX9 | DIDO3 | Mouse Embryonic Fibroblasts | Forms a ternary complex with PARP1 to regulate R-loop metabolism. researchgate.netnih.gov |
| Integrin alphaV | DIDO1 | Melanoma | Upregulates Integrin alphaV expression, promoting cell adhesion, migration, and invasion. nih.gov |
| PRDX2 | circDIDO1 | Gastric Cancer | Promotes ubiquitination and degradation of PRDX2, suppressing tumor growth. genecards.org |
| SFPQ | DIDO3 | General | Acts as an adaptor for SFPQ recruitment, regulating alternative splicing. |
| BubR1 | DIDO3 | General | Disruption of DIDO3 leads to degradation of BubR1, affecting mitotic checkpoint. |
Cross-talk with Major Signaling Cascades
DIDO1 is strategically positioned to intersect with several major signaling pathways, thereby influencing fundamental cellular decisions such as proliferation, differentiation, and death.
SAPK/JNK Signaling
In bladder cancer cells, DIDO1 is highly expressed and its depletion leads to reduced proliferation and increased apoptosis. Mechanistically, the silencing of DIDO1 significantly decreases the phosphorylation levels of Stress-Activated Protein Kinase/Jun N-terminal Kinase (SAPK/JNK). This suggests that DIDO1 may exert its pro-survival and proliferative effects in bladder cancer at least in part by sustaining the activity of the SAPK/JNK signaling cascade.
ERK5 Signaling
Studies in leukemia have indicated a link between DIDO1 and the Extracellular signal-Regulated Kinase 5 (ERK5) signaling pathway. In a co-culture model of leukemia and endothelial cells, the ERK5 pathway was significantly inhibited. Subsequent experiments showed that knocking down DIDO1 in human umbilical vein endothelial cells (HUVEC) also led to the inhibition of the ERK/MAPK signaling pathway. This suggests that DIDO1 expression is positively correlated with ERK5 signaling activity, which in turn can influence cell proliferation and apoptosis.
BMP-Smad Pathway
DIDO1 has been identified as a direct target gene of the Bone Morphogenetic Protein (BMP)-Smad signaling pathway in melanoma. nih.gov BMPs, through the activation of Smad transcription factors, upregulate the expression of DIDO1. nih.gov DIDO1 then mediates some of the downstream effects of BMP signaling, such as promoting melanoma progression by inducing the expression of Integrin alphaV. nih.gov This places DIDO1 as a crucial intermediary linking the BMP pathway to changes in the tumor microenvironment and cell behavior.
Caspase Cascade
DIDO1 is fundamentally linked to the apoptotic machinery. Overexpression of DIDO1 can trigger apoptosis, which involves its translocation to the nucleus and the upregulation of caspases. Specifically, depletion of DIDO1 in bladder cancer cells has been shown to upregulate the expression of cleaved Caspase-7, a key executioner caspase in the apoptotic cascade. Furthermore, the induction of apoptosis in Jurkat T cells by certain compounds has been shown to be mediated through DIDO1 upregulation, nuclear translocation, and subsequent activation of Caspase-3. This demonstrates that DIDO1 can act upstream of the caspase cascade to initiate the programmed cell death pathway.
Interactive Data Table: DIDO1 and Signaling Pathways
| Signaling Pathway | Cellular Context | Role of DIDO1 |
| SAPK/JNK Signaling | Bladder Cancer | Positive regulator; DIDO1 depletion decreases phosphorylated SAPK/JNK. |
| ERK5 Signaling | Leukemia/Endothelial Cells | Positive regulator; DIDO1 knockdown inhibits the ERK5 pathway. |
| BMP-Smad Pathway | Melanoma | Downstream target and effector; DIDO1 is a target gene that mediates BMP effects. nih.gov |
| Caspase Cascade | Various | Upstream activator; DIDO1 can induce apoptosis through caspase activation. |
Methodological Approaches for Dido1 Research
Gene Expression Analysis Techniques (e.g., qRT-PCR, Western Blot, cDNA Microarray)
The investigation of DIDO1 function heavily relies on quantifying its expression at both the mRNA and protein levels across various biological contexts.
Quantitative Real-Time PCR (qRT-PCR): This technique is frequently used to measure DIDO1 mRNA levels. For instance, studies have used qRT-PCR to demonstrate elevated DIDO1 expression in bladder cancer tissues and cell lines compared to normal cells. nih.govresearchgate.net It has also been instrumental in confirming Dido1 as a downstream target of BMP-Smad signaling in melanoma cells. researchgate.netnih.gov Furthermore, qRT-PCR serves as a verification method for both overexpression and knockdown efficiency in genetic manipulation studies. nih.govnih.gov
Western Blot: To analyze DIDO1 protein levels, Western blotting is a standard procedure. It has been used to detect endogenous levels of DIDO1 and its isoforms in various cell lines, including human bladder cancer cells (T24, 5637), COS cells, and Raji cells. nih.govcellsignal.comptglab.com This method is also crucial for confirming the successful overexpression of DIDO1 from a transfected construct and for verifying the reduction in protein levels following gene silencing with shRNA or siRNA. nih.govnih.govnih.gov
cDNA Microarray: For a broader, more exploratory analysis of gene expression, cDNA microarrays have been employed. A notable use was in a study on melanoma cell lines treated with a Smad-specific inhibitor, which led to the identification of Dido1 as a BMP-specific regulated target gene. researchgate.netnih.gov Microarray analysis has also placed the Dido gene within the initiation phase of somatic cell reprogramming, highlighting its potential role in this process. scientificarchives.com
| Technique | Application in DIDO1 Research | Key Findings | Cell/Tissue Types |
| qRT-PCR | Measuring mRNA expression levels. | High expression in bladder cancer; identified as a BMP-regulated target. nih.govnih.gov | Bladder cancer tissues, melanoma cell lines, mouse embryonic stem cells. nih.govnih.govnih.gov |
| Western Blot | Detecting protein expression and confirming genetic manipulation. | Confirmed endogenous and overexpressed DIDO1 protein; verified knockdown. nih.govnih.govcellsignal.com | COS cells, Raji cells, HepG2 cells, bladder cancer cells. nih.govcellsignal.comptglab.com |
| cDNA Microarray | Global gene expression profiling. | Identified Dido1 as a target of BMP signaling in melanoma. researchgate.netnih.gov | Melanoma cell lines, cells undergoing reprogramming. nih.govscientificarchives.com |
Genetic Manipulation Strategies
To directly probe the function of DIDO1, researchers actively manipulate its expression levels in cells and organisms.
Gene Overexpression Studies (e.g., In Vitro Cell Lines)
Overexpressing DIDO1 in cultured cells is a key strategy to understand its functional capabilities. In mouse embryonic stem (ES) cells, ectopic expression of DIDO1 was shown to inhibit differentiation induced by LIF withdrawal and to positively regulate the expression of pluripotency factors like Nanog and Oct4. nih.gov When overexpressed in other in vitro cell lines, the mouse Dido1 protein has been shown to induce apoptosis. ptglab.comgenecards.orgwikipedia.org These studies typically use retroviral vectors to introduce the DIDO1 cDNA into cell lines such as mouse ES cells or COS cells. nih.govcellsignal.com
Gene Knockdown/Silencing Approaches (e.g., shRNA, Lentivirus)
Conversely, reducing or eliminating DIDO1 expression through gene silencing is critical for determining its necessity in cellular processes. Methodologies include the use of small interfering RNAs (siRNA) and short hairpin RNAs (shRNA), which are often delivered using lentiviral vectors for stable expression. scbt.comfenicsbio.comidtdna.com
In bladder cancer cell lines (T24 and 5637), lentivirus-mediated shRNA knockdown of DIDO1 resulted in reduced cell proliferation, decreased colony formation, and increased apoptosis. nih.govresearchgate.net Similarly, using siRNAs to silence Dido1 in melanoma cells led to an upregulation of apoptosis and a reduction in migratory and invasive capabilities. researchgate.netnih.gov In mouse ES cells, siRNA-mediated depletion of Dido1 induced differentiation even in the presence of LIF, a factor that normally promotes self-renewal. nih.gov
Gene-Targeted Animal Models (e.g., Mouse Models)
To understand the role of DIDO1 in a whole organism, researchers have developed gene-targeted mouse models. ozgene.com Conditional knockout mice, utilizing the Cre-LoxP system, have been generated to study the effects of Dido1 inactivation at different developmental stages. ozgene.com
Studies using these models have revealed that the complete deletion of the Dido locus can be embryonically lethal. ozgene.com Mice homozygous for a knock-out allele that survive may exhibit severely reduced fertility and develop a disease resembling human myelodysplastic/myeloproliferative neoplasms. nih.govjax.org Other Dido-mutant mice have shown neonatal mortality and developmental defects such as cleft palate and hydrocephalus, which are characteristic of ciliopathies. pnas.org These animal models are invaluable for studying the systemic and developmental consequences of DIDO1 loss. ozgene.comnih.gov
| Strategy | Method | Research Focus | Key Findings |
| Overexpression | Retroviral transduction of DIDO1 cDNA. | Apoptosis, stem cell self-renewal. | Induces apoptosis; inhibits ES cell differentiation and regulates pluripotency factors. nih.govwikipedia.org |
| Knockdown | siRNA, Lentiviral shRNA. | Cancer progression, stem cell maintenance. | Suppresses bladder cancer growth; reduces melanoma migration; induces ES cell differentiation. nih.govnih.govnih.gov |
| Gene-Targeting | Knockout/conditional knockout mice. | Development, hematopoiesis, disease modeling. | Essential for embryonic development; loss can lead to cancer-like syndromes and ciliopathies. ozgene.comnih.govpnas.org |
Protein Interaction and Binding Assays (e.g., Electrophoretic Mobility Shift Assay)
Identifying the molecular partners of DIDO1 is essential for placing it within cellular pathways.
Electrophoretic Mobility Shift Assay (EMSA): This technique has been used to study the binding of transcription factors to DNA. In melanoma research, EMSA was part of the evidence confirming that Dido1 is a target gene regulated by the BMP-Smad signaling pathway. researchgate.netnih.gov
Chromatin Immunoprecipitation (ChIP): ChIP assays have been crucial in defining DIDO1's role as a potential transcription factor or co-factor. In mouse ES cells, ChIP experiments demonstrated that overexpressed DIDO1 can physically occupy the promoter regions of key pluripotency genes, including Nanog, Oct4, and Sox2. nih.gov Conversely, ChIP also showed that the master transcription factors Nanog and Oct4 bind to the promoter region of the Dido1 gene, indicating a complex regulatory feedback loop. nih.gov
Co-Immunoprecipitation (Co-IP): To find proteins that physically interact with DIDO1, Co-IP is a standard method. A circular RNA derived from the DIDO1 gene (circDIDO1) was found to encode a protein that interacts with Poly (ADP-ribose) polymerase 1 (PARP1) and Peroxiredoxin 2 (PRDX2), as demonstrated by Co-IP and mass spectrometry. nih.govmaayanlab.cloud
Subcellular Localization Techniques (e.g., Immunofluorescence Staining)
Determining the location of DIDO1 within the cell provides clues to its function.
Immunofluorescence Staining: This imaging technique is widely used to visualize the subcellular distribution of DIDO1. Multiple studies using antibodies against DIDO1 have shown that the protein is found in both the cytoplasm and the nucleus. genecards.orguniprot.orgbiocompare.com A key finding is that DIDO1 can translocate from the cytoplasm to the nucleus in response to pro-apoptotic stimuli, which is linked to its function in programmed cell death. ptglab.comwikipedia.orgnih.gov In gastric cancer cells, immunofluorescence revealed that a novel protein encoded by circDIDO1 is primarily localized in the nucleus. nih.gov Furthermore, DIDO1 has been observed at the mitotic spindle, suggesting a role in cell division. genecards.orguniprot.org
Chromatin-Related Methodologies (e.g., ChIP-seq)
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful method used to identify the genome-wide binding sites of DNA-associated proteins, such as transcription factors and modified histones. In the context of DIDO1 research, ChIP-seq has been instrumental in understanding its role in gene regulation and its interactions within the chromatin landscape.
Detailed Research Findings:
Studies have employed ChIP-seq to investigate DIDO1's function as a pluripotency factor in mouse embryonic stem (ES) cells. nih.gov These experiments revealed that DIDO1 can directly bind to the promoter regions of key pluripotency-associated genes, including Nanog, Oct4, Sall4, and Sox2. nih.gov When DIDO1 was overexpressed, ChIP assays showed an enrichment of both exogenous and endogenous DIDO1 at these specific gene loci, suggesting that DIDO1 positively regulates their expression to help maintain the self-renewal state of ES cells. nih.gov
Conversely, ChIP-seq has also been used to identify transcription factors that regulate the Dido1 gene itself. Analyses in mouse ES cells demonstrated that the master transcription factors Nanog and Oct4 occupy the promoter region of the Dido1 gene. nih.gov The highest enrichment was found approximately 7 kilobases upstream of the transcriptional start site, indicating that Dido1 is a direct target of these core pluripotency factors and is integrated into their regulatory network. nih.gov
Furthermore, the connection between DIDO1 and chromatin is reinforced by the protein's plant homeodomain (PHD) finger, which binds to histone H3, particularly when it is trimethylated on lysine (B10760008) 4 (H3K4me3)—a mark of active chromatin. nih.govebi.ac.uk While not a direct output of ChIP-seq, this interaction is critical for interpreting ChIP-seq data, as it suggests DIDO1 is recruited to actively transcribed genes. nih.gov In another study, ChIP-seq analysis of a DIDO3 isoform mutant identified a relationship between DIDO3 binding, RNA polymerase II, and the formation of R-loops at the 3' ends of genes, including the pluripotency factor POU5f1/OCT4. nih.gov This highlights how chromatin-based studies can unravel the isoform-specific functions of the Dido gene family in transcription and RNA processing. nih.gov
Computational and Bioinformatic Analyses (e.g., Sequence Homology, Gene Ontology)
Computational and bioinformatic approaches are essential for organizing and interpreting the vast amounts of data generated from high-throughput experiments, providing insights into the potential functions, evolutionary relationships, and regulatory networks of proteins like DIDO1.
Sequence Homology
Sequence homology analysis compares the amino acid sequence of a protein across different species to identify conserved regions, which often correspond to important functional domains. The human DIDO1 protein shares significant identity with its orthologs in other species, indicating a conserved biological role.
Detailed Research Findings:
The human DIDO1 protein is 2240 amino acids in length and shares a 76% identity with the mouse Dido1 protein. nih.govuniprot.org This high degree of conservation, particularly in domains like the PHD finger, suggests a functionally important and evolutionarily conserved role. nih.gov Orthologs of the DIDO1 gene have been identified in a variety of vertebrate species, including rat, bovine, chimpanzee, chicken, and frog, reinforcing its fundamental importance. jax.orgbiocompare.com
Bioinformatic tools and databases like InterPro and UniProt curate information on protein domains identified through sequence analysis. uniprot.orgjax.org For DIDO1, these analyses have identified several key domains:
PHD-type zinc finger: This domain is involved in recognizing methylated histones, particularly H3K4me3, linking DIDO1 to the regulation of chromatin state. nih.govebi.ac.ukgenecards.org
TFIIS-like zinc finger: This domain is related to transcription elongation factor S-II. jci.org
SPOC domain: The Spen paralog and ortholog C-terminal (SPOC) domain is found in the longest isoform, DIDO3, and is implicated in transcriptional repression. nih.gov
The existence of multiple splice variants (DIDO1, DIDO2, and DIDO3) with different domain compositions further highlights the complexity of its function, which can be dissected using sequence-based computational tools. jci.orgwikipedia.org For instance, the shortest isoform, Dido1, notably lacks the C-terminal TFIIS and SPOC domains found in the longer Dido3 isoform. nih.govjci.org
Interactive Table: DIDO1 Sequence Homology
Click to view table
| Species | Ortholog Gene | NCBI Gene ID | UniProt ID |
| Human | DIDO1 | 11083 | Q9BTC0 |
| Mouse | Dido1 | 23856 | Q8C9B9 |
| Rat | Dido1 | 309520 | Q5XIF9 |
| Chimpanzee | DIDO1 | 454794 | H2QKP0 |
| Bovine | DIDO1 | 533355 | A0A3Q1LQI7 |
| Frog (Xenopus) | dido1 | 398692 | Q6DFD3 |
| Chicken | DIDO1 | 419266 | F1NXR3 |
Gene Ontology
Gene Ontology (GO) analysis is a major bioinformatic initiative to unify the representation of gene and protein attributes across all species. It provides a controlled vocabulary of terms to describe molecular functions, biological processes, and cellular components associated with a gene product.
Detailed Research Findings:
GO annotations for DIDO1 are derived from various experimental and computational sources and are compiled in databases like UniProt and GeneCards. uniprot.orggenecards.orgwikipedia.org These annotations provide a structured overview of DIDO1's known and predicted roles.
Molecular Function: Key molecular functions associated with DIDO1 include "RNA binding," "metal ion binding," and "zinc ion binding." uniprot.orgwikipedia.org These are consistent with the presence of zinc finger domains within the protein structure that are crucial for its interaction with other molecules, including DNA and histones. genecards.org
Biological Process: DIDO1 is implicated in several fundamental biological processes. The most prominent among these are "apoptotic process" and "transcription, DNA-templated." wikipedia.org Its involvement in apoptosis is suggested by its initial discovery as a gene upregulated by apoptotic signals, while its role in transcription is supported by its function as a putative transcription factor and its interaction with chromatin. wikipedia.orgmaayanlab.cloud
Cellular Component: GO terms for cellular localization place DIDO1 in the "nucleus" and the "cytoplasm." uniprot.orgwikipedia.org It is also associated with the "cytoskeleton" and the "spindle." uniprot.orgwikipedia.org Research has shown that DIDO1 can translocate from the cytoplasm to the nucleus upon receiving pro-apoptotic stimuli, a key aspect of its function. wikipedia.org
Interactive Table: Gene Ontology (GO) Annotations for DIDO1
Click to view table
| GO Category | Term | GO ID | Evidence |
| Molecular Function | RNA binding | GO:0003723 | Inferred from sequence or structural similarity |
| metal ion binding | GO:0046872 | Inferred from sequence or structural similarity | |
| zinc ion binding | GO:0008270 | Inferred from sequence or structural similarity | |
| Biological Process | apoptotic signaling pathway | GO:0097190 | Inferred from experiment |
| transcription, DNA-templated | GO:0006351 | Inferred from experiment | |
| apoptotic process | GO:0006915 | Inferred from experiment | |
| Cellular Component | cytoplasm | GO:0005737 | Inferred from experiment |
| nucleus | GO:0005634 | Inferred from experiment | |
| spindle | GO:0005819 | Inferred from experiment |
Future Directions and Unexplored Avenues in Dido1 Research
Elucidating the Precise Molecular Mechanisms of DIDO1 Splice Variants
The DIDO1 gene gives rise to at least three distinct splice variants—Dido1, Dido2, and Dido3—each with potentially unique functions. nih.gov These isoforms share a common N-terminal region containing a nuclear localization signal and zinc finger motifs, but differ in their C-terminal domains. sinobiological.com The shortest isoform, Dido1, lacks the C-terminal transcription elongation factor S-II (TFIIS) and Spen paralog and ortholog (SPOC) domains present in the longer isoforms. nih.gov This structural divergence strongly suggests functional specialization, which remains a critical area for future research.
Current studies have revealed differential expression and roles for these variants. For instance, the Dido1 isoform is more highly expressed in mouse embryonic stem (ES) cells compared to differentiated fibroblasts, where it plays a crucial role in maintaining self-renewal and pluripotency. nih.gov Conversely, the longest isoform, Dido3, appears to be dispensable for ES cell self-renewal. nih.gov Further research is needed to systematically map the expression of each splice variant across different tissues and developmental stages. A key unanswered question is how the specific C-terminal domains of Dido2 and Dido3 confer their unique functions and whether they interact with different protein partners or regulate distinct sets of genes compared to Dido1. Investigating the mechanisms that control the alternative splicing of the DIDO1 gene itself will also be crucial to understanding how cellular context dictates isoform expression and function. wikipedia.org
| Isoform | Key Structural Features | Known Functions/Expression Patterns | Reference |
|---|---|---|---|
| Dido1 | Shortest isoform; lacks TFIIS and SPOC domains. Contains a highly conserved PH domain. | Highly expressed in embryonic stem cells; promotes self-renewal and pluripotency; inhibits differentiation. | nih.gov |
| Dido2 | Contains a domain similar to a TFS2M domain. | Displaces isoform 4 (a human-specific variant) at the onset of differentiation and is required for repressing stemness genes. | genecards.org |
| Dido3 | Longest isoform; contains TFIIS-like and SPOC domains. | Expressed at lower levels in embryonic stem cells; dispensable for ES cell self-renewal. Functions as a centrosome-associated protein. | nih.govnih.gov |
Deeper Understanding of DIDO1's Role in DNA Regulation and Chromatin Remodeling
While initially named for its pro-apoptotic activity when overexpressed, emerging evidence suggests a primary role for DIDO1 in DNA regulation and chromatin dynamics. wikipedia.orgnih.gov Homologs in organisms like yeast are involved in maintaining chromatin stability. nih.gov This function is likely mediated by its protein domains that interact with chromatin components. The DIDO1 protein contains a Plant Homeodomain (PHD) finger, a type of zinc finger domain known to "read" histone modifications. nih.govebi.ac.uk
Specifically, DIDO1's PHD finger interacts with histone H3, showing a preference for trimethylated lysine (B10760008) 4 (H3K4me3), a mark associated with active gene promoters. nih.govnih.gov This interaction is sensitive to cellular pH and can be disrupted by phosphorylation of adjacent residues on the histone H3 tail, which promotes DIDO1's translocation from chromatin to the mitotic spindle during cell division. genecards.orgnih.gov This suggests DIDO1 acts as a chromatin adaptor protein, a structural factor that binds chromatin and recruits multi-protein complexes to modify or remodel chromatin, thereby influencing gene expression. youtube.com
Future studies should aim to identify the full complement of chromatin-modifying complexes that are recruited by DIDO1 to specific genomic loci. Understanding how DIDO1's binding to different histone marks is regulated and how this impacts the transcription of its target genes is a key area for exploration. It is plausible that DIDO1-induced apoptosis is a secondary effect resulting from its primary function in regulating genes critical for cell survival and proliferation. nih.gov
Identifying Novel Interaction Partners and Downstream Targets
The function of a protein is largely defined by its interaction network. For DIDO1, several key interaction partners have been identified, but a comprehensive map is still lacking. In embryonic stem cells, DIDO1 is a target of the master pluripotency transcription factors Oct4, Nanog, and Sox2. nih.gov In turn, DIDO1 can bind to the gene loci of Nanog and Oct4 to positively regulate their expression, forming a critical feedback and feedforward loop that maintains the pluripotent state. nih.govnih.gov
Beyond the core pluripotency network, proteomic and genetic screens are needed to identify novel DIDO1 interactors across different cell types. The STRING database suggests potential interactions with components of the Set1C/COMPASS complex, a histone methyltransferase complex, which aligns with DIDO1's role in reading histone methylation marks. string-db.org In cancer, DIDO1 has been shown to be a downstream target of the BMP-Smad signaling pathway, subsequently inducing the expression of integrin αV, which promotes melanoma cell migration and invasion. researchgate.net A circular RNA derived from the DIDO1 gene, circDIDO1, encodes a protein that interacts with PARP1 and PRDX2, highlighting another layer of complexity. maayanlab.cloud Systematic approaches like co-immunoprecipitation followed by mass spectrometry in various biological contexts will be essential to uncover new binding partners and downstream effector pathways.
| Interaction Partner | Context/Function of Interaction | Reference |
|---|---|---|
| Nanog, Oct4, Sox2 | Forms regulatory loops in embryonic stem cells to maintain pluripotency. | nih.gov |
| Histone H3 (specifically H3K4me3) | Binds to this active chromatin mark via its PHD finger to regulate gene expression. | nih.govnih.gov |
| Set1C/COMPASS complex components | Predicted interaction, suggesting a role in histone methylation pathways. | string-db.org |
| Integrin αV (downstream target) | Expression is induced by DIDO1 in melanoma, promoting cell migration and invasion. | nih.govresearchgate.net |
| PARP1, PRDX2 (circDIDO1 product) | The protein encoded by circDIDO1 interacts with these partners to suppress tumor growth in gastric cancer. | maayanlab.cloud |
Investigating the Interplay of DIDO1 with Other Cellular Homeostatic Processes
DIDO1's influence extends to several core processes that ensure cellular and organismal homeostasis, including the cell cycle and apoptosis. nih.gov Disruption of the Dido gene leads to defects in chromosome stability, including centrosome amplification and failures in the mitotic checkpoint. wikipedia.org This points to a role in ensuring proper cell division, a fundamental aspect of homeostasis.
The protein's initial characterization linked it to apoptosis, as its overexpression can trigger cell death, and it is upregulated by apoptotic signals. wikipedia.orgnih.gov In some cancer cells, pro-apoptotic drugs like gambogic acid induce DIDO1 upregulation and nuclear translocation, leading to caspase activation. nih.govnih.gov However, in other contexts, such as melanoma, DIDO1 promotes resistance to apoptosis. nih.govresearchgate.net This context-dependent dual role as both a pro- and anti-apoptotic factor is a significant puzzle. Future research should focus on what determines this functional switch. It may be dependent on the specific DIDO1 splice variant expressed, the presence of different interaction partners, or the cellular signaling environment. Clarifying this duality is essential for understanding DIDO1's role in both normal development and disease. genecards.orgsenescence.info
Exploring DIDO1's Involvement in Undiscovered Biological Contexts
While research has centered on DIDO1's role in stem cells, development, and some cancers, its function in many other biological contexts remains unexplored. Given its ubiquitous expression, it is likely that DIDO1 plays important, yet undiscovered, roles in various tissues and organs. sinobiological.comgenecards.org
Future research could explore its function in the nervous system, where it is expressed, or its role in cellular senescence, a process linked to aging and age-related diseases. genecards.orgsenescence.info The discovery of circDIDO1 in gastric cancer, which acts as a tumor suppressor by encoding a novel protein, opens up an entirely new field of inquiry. nih.govmaayanlab.cloud Researchers should investigate whether other circular RNAs are produced from the DIDO1 locus and if they have biological functions in other tissues or diseases. Furthermore, exploring the role of DIDO1 in metabolic regulation, immune response, and tissue repair could reveal novel functions for this versatile protein, potentially identifying it as a therapeutic target in a wider range of human pathologies.
Q & A
Q. What is the functional role of DIDO1 in bladder cancer pathogenesis?
Methodological Answer: DIDO1 promotes bladder cancer cell proliferation and suppresses apoptosis by modulating stress-activated signaling pathways. Key experimental approaches include:
- shRNA-mediated knockdown in T24/5637 cell lines to assess proliferation (MTT assays), colony formation, and apoptosis (TUNEL/flow cytometry) .
- Western blotting to quantify downstream effectors (e.g., phospho-SAPK/JNK, cleaved caspase-7) .
- Xenograft models in nude mice to validate tumor growth suppression post-knockdown .
Key Data:
| Parameter | shDIDO1 vs. Control (T24/5637) | Reference |
|---|---|---|
| Proliferation rate | ↓ 40-60% (MTT/Celigo) | |
| Apoptosis rate | ↑ 3-4 fold (TUNEL) | |
| Tumor volume (in vivo) | ↓ 50-70% (xenografts) |
Q. How is DIDO1 expression quantified in bladder cancer models?
Methodological Answer:
- qRT-PCR : Primers targeting DIDO1 mRNA (forward: 5’-CGCCAGCCTCACAACAAC-3’; reverse: 5’-ATCAGCATCTCCAGGTCTCC-3’) with GAPDH normalization. Bladder cancer tissues show 2–3-fold higher DIDO1 mRNA than normal tissues (p<0.01) .
- Western blot : Antibodies against DIDO1 (Swissprot Q9BTC0) confirm protein overexpression in T24/5637 vs. SV-HUC-1 cells .
Q. What experimental approaches assess DIDO1 knockdown efficiency?
Methodological Answer:
- Lentiviral shRNA delivery : Sequences (shDIDO1-1: 5’-GGATGAGACTCATTCAGAA-3’; shDIDO1-2: 5’-TTGTTGGTCCAGTTTCGCC-3’) achieve >50% knockdown in T24/5637 cells .
- Fluorescence microscopy : GFP-tagged lentivirus confirms transfection efficiency .
- Validation : qRT-PCR/Western blot post-puromycin selection ensures stable knockdown .
Q. What downstream pathways are affected by DIDO1 silencing?
Methodological Answer: DIDO1 knockdown disrupts SAPK/JNK signaling and DNA damage response pathways:
Q. How is DIDO1’s tumor-suppressive effect validated in vivo?
Methodological Answer:
- Subcutaneous xenografts : shDIDO1-transfected T24 cells injected into nude mice show 50-70% smaller tumors vs. controls at 5 weeks (p<0.01) .
- Histopathology : Tumor sections analyzed for caspase-7 activation and Ki-67 (proliferation marker) .
Advanced Research Questions
Q. How do contradictory findings about DIDO1’s role (oncogene vs. tumor suppressor) inform experimental design?
Methodological Answer:
Q. How can isoform-specific effects of DIDO1 be addressed experimentally?
Methodological Answer:
Q. How to reconcile cell-type-specific apoptosis outcomes post-DIDO1 knockdown?
Methodological Answer:
Q. What strategies investigate crosstalk between SAPK/JNK and other DIDO1-associated pathways?
Methodological Answer:
Q. What challenges exist in translating DIDO1-targeted therapies to clinics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
